2,5-Bis(3-methylbutyl)furan
Description
Structure
3D Structure
Properties
CAS No. |
72636-57-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,5-bis(3-methylbutyl)furan |
InChI |
InChI=1S/C14H24O/c1-11(2)5-7-13-9-10-14(15-13)8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
OXNAKNFQLPERDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=C(O1)CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2,5 Bis 3 Methylbutyl Furan
Strategies for Constructing the Furan (B31954) Ring with Alkyl Substituents
The formation of the furan ring itself is a critical first step in the synthesis of 2,5-Bis(3-methylbutyl)furan. Various methods have been developed for this purpose, with the Paal-Knorr synthesis being a cornerstone in furan chemistry. Additionally, the use of renewable carbohydrate feedstocks provides a sustainable avenue to furan derivatives.
Cyclization Reactions for Furan Core Formation
The Paal-Knorr furan synthesis stands as one of the most reliable and widely employed methods for the construction of the furan nucleus. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgalfa-chemistry.com To synthesize this compound via this route, the required precursor is 2,9-dimethyl-3,8-decanedione.
The general mechanism of the Paal-Knorr synthesis involves the protonation of one of the carbonyl groups, which facilitates an intramolecular nucleophilic attack by the enol form of the other carbonyl group. wikipedia.org The resulting cyclic hemiacetal then undergoes dehydration to yield the aromatic furan ring. wikipedia.org A variety of acidic catalysts can be employed to promote this transformation, including mineral acids, Lewis acids, and solid acid catalysts.
| Catalyst Type | Examples |
| Protic Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) alfa-chemistry.com |
| Lewis Acids | Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), Boron trifluoride (BF₃) |
| Solid Acids | Zeolites, Montmorillonite clay |
Furan Ring Synthesis from Carbohydrate-Derived Precursors
In recent years, the conversion of renewable biomass into valuable chemicals has garnered significant attention. Carbohydrates, in particular, serve as a viable starting point for the synthesis of furan derivatives. nih.govrsc.org The acid-catalyzed dehydration of C6 sugars, such as fructose (B13574) and glucose, yields 5-hydroxymethylfurfural (B1680220) (HMF). cardiff.ac.ukd-nb.inforesearchgate.netnih.gov
HMF is a versatile platform chemical that can be further transformed into a variety of 2,5-disubstituted furans. cardiff.ac.ukd-nb.inforesearchgate.netnih.gov While the direct conversion of HMF to this compound is not a single-step process, HMF can be a precursor to intermediates that can then be elaborated to the target molecule. For instance, the hydroxyl and aldehyde functionalities of HMF can be modified or removed to allow for the introduction of the 3-methylbutyl groups.
Installation of 3-Methylbutyl Side Chains
Once the furan core is formed, or through the use of a pre-functionalized furan starting material, the installation of the 3-methylbutyl (isopentyl) side chains at the C2 and C5 positions is the next critical phase. Several classical and modern organic reactions can be employed for this purpose.
Alkylation Reactions at Furan C2 and C5 Positions
Direct alkylation of the furan ring can be achieved through electrophilic substitution reactions, most notably the Friedel-Crafts alkylation. uni.edunih.gov This reaction involves the treatment of furan with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) or a related electrophile in the presence of a Lewis acid catalyst. uni.edunih.gov
However, Friedel-Crafts alkylations on furan can be complicated by issues of polysubstitution and the acid-sensitivity of the furan ring, which can lead to polymerization. A more controlled approach involves the metalation of the furan ring followed by alkylation. Furan can be selectively deprotonated at the C2 and C5 positions using a strong base such as n-butyllithium (n-BuLi). The resulting 2,5-dilithiofuran can then be treated with a 3-methylbutyl halide to install the side chains.
Coupling Reactions Involving Furan Intermediates
Modern cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon bonds, and they can be readily applied to the synthesis of 2,5-dialkylfurans. These methods typically involve the reaction of a furan-based organometallic reagent with an alkyl halide, or vice versa, in the presence of a transition metal catalyst.
The Kumada coupling reaction utilizes a Grignard reagent, which can be prepared from a halofuran (e.g., 2,5-dibromofuran) and magnesium. This furan Grignard reagent can then be coupled with a 3-methylbutyl halide in the presence of a nickel or palladium catalyst. organic-chemistry.org Conversely, a 3-methylbutylmagnesium halide can be coupled with a 2,5-dihalofuran.
| Coupling Reaction | Furan Component | Alkyl Component | Catalyst |
| Kumada | 2,5-Dihalofuran | 3-Methylbutylmagnesium halide | Ni or Pd complexes organic-chemistry.org |
| Kumada | Furan-2,5-diylbis(magnesium halide) | 3-Methylbutyl halide | Ni or Pd complexes |
The Suzuki coupling is another powerful cross-coupling reaction that employs an organoboron reagent. harvard.edunih.govprinceton.eduresearchgate.net A furan-2,5-diboronic acid or its ester can be coupled with a 3-methylbutyl halide in the presence of a palladium catalyst and a base. harvard.edunih.govprinceton.eduresearchgate.net This method is often favored due to the stability and low toxicity of the boronic acid reagents.
Reductive Processes for Alkyl Chain Formation from Carbonyl Precursors
An alternative strategy for installing the 3-methylbutyl side chains involves the introduction of a carbonyl group, which is then reduced to the corresponding methylene (B1212753) group. This two-step approach can be highly effective.
First, a Friedel-Crafts acylation reaction can be used to introduce isovaleryl groups at the C2 and C5 positions of the furan ring. This is achieved by reacting furan with isovaleryl chloride or isovaleric anhydride (B1165640) in the presence of a Lewis acid catalyst. This reaction is generally more controllable than the corresponding alkylation.
The resulting 2,5-di(isovaleryl)furan can then be subjected to a reduction reaction to convert the ketone functionalities into methylene groups. Two classical methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction .
The Wolff-Kishner reduction involves the treatment of the diketone with hydrazine (B178648) (N₂H₄) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. wikipedia.orgalfa-chemistry.compharmaguideline.combyjus.com The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the alkane. wikipedia.orgalfa-chemistry.compharmaguideline.combyjus.com
| Reduction Method | Reagents | Conditions |
| Wolff-Kishner | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | High temperature (e.g., in diethylene glycol) wikipedia.orgalfa-chemistry.compharmaguideline.combyjus.com |
| Clemmensen | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Acidic, often with heating wikipedia.organnamalaiuniversity.ac.inbyjus.commasterorganicchemistry.comyoutube.com |
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to effect the reduction of the carbonyl groups. wikipedia.organnamalaiuniversity.ac.inbyjus.commasterorganicchemistry.comyoutube.com This method is carried out under strongly acidic conditions and is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.inbyjus.commasterorganicchemistry.comyoutube.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of furan synthesis is highly dependent on the interplay of various reaction parameters. Optimizing these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.
Transition-metal catalysis is a cornerstone of modern organic synthesis, and the formation of 2,5-disubstituted furans is no exception. A variety of metals, including cobalt, rhodium, palladium, and copper, have been shown to effectively catalyze the necessary C-H bond functionalization and cyclization reactions to form the furan ring. acs.orgnih.gov
For instance, cobalt(III) catalyst systems have been developed for the synthesis of furans from α,β-unsaturated oximes and aldehydes. acs.orgnih.gov The choice of the catalyst system, particularly the ligands attached to the metal center, can profoundly impact the reaction's outcome. Ligands can influence the steric and electronic environment of the catalytic center, thereby controlling regioselectivity and reactivity. In the context of synthesizing this compound, a catalyst system would need to accommodate the bulky 3-methylbutyl groups. While specific studies on this exact molecule are not prevalent, general principles suggest that phosphine (B1218219) ligands of varying bulk and electronics could be screened to optimize the reaction. For example, in copper-catalyzed cycloisomerization of alkynyl ketones to form furans, both acid- and base-labile groups can be tolerated, demonstrating the versatility of such systems. researchgate.net
Table 1: Comparison of Catalyst Systems in Furan Synthesis
| Catalyst System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| Cobalt(III) complexes | C-H Functionalization/Addition/Cyclization | α,β-Unsaturated oximes, Aldehydes | Utilizes earth-abundant metal, air-stable catalyst. acs.orgnih.gov |
| Copper(I) Iodide (CuI) | Cycloisomerization | Alkynyl ketones | Mild, general, and efficient method. researchgate.net |
| Palladium on Carbon (Pd/C) | Dehydration/Cyclization | But-2-ene-1,4-diones | Effective under microwave irradiation. organic-chemistry.org |
The choice of solvent is a critical parameter that can dramatically influence reaction rates and selectivity in furan synthesis. The solvent's polarity, ability to form hydrogen bonds, and boiling point all play significant roles. derbytelegraph.co.uk Polar solvents can stabilize polar intermediates and transition states, which can be crucial in reactions like the Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds. derbytelegraph.co.uk
In the catalytic hydrogenation of furfural (B47365), a related furan derivative, the solvent has been shown to modify the selectivity of the reaction, with its effect being strongly dependent on the catalyst used. acs.org For example, using a low-polarity solvent like n-heptane can favor the production of methyl-furan with a Cu/Al₂O₃ catalyst. acs.org The selection of an appropriate solvent for the synthesis of this compound would likely involve screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO, acetonitrile) to find the optimal balance between reactant solubility and stabilization of key reaction intermediates. scielo.brwhiterose.ac.uk
Table 2: Influence of Solvent on Furan Synthesis
| Solvent | Polarity | Typical Application | Effect on Reaction |
|---|---|---|---|
| n-Heptane | Nonpolar | Catalytic hydrogenation of furfural | Can enhance selectivity to specific products depending on the catalyst. acs.org |
| Acetonitrile (B52724) | Polar Aprotic | Oxidative coupling reactions | Provides a good balance between conversion and selectivity. scielo.br |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Oxidation of HMF to DFF | High yields of DFF can be achieved in dry DMSO. acs.org |
Pressure can also be a critical parameter, especially in reactions involving gaseous reagents or intermediates. In some cases, applying high pressure can increase the concentration of dissolved gases, thereby accelerating the reaction rate. researchgate.net However, high-pressure equipment is expensive and adds complexity to the process. For the large-scale synthesis of this compound, careful optimization of both temperature and pressure would be necessary to ensure a safe, efficient, and economically viable process. While specific data for furan indicates a critical temperature of 214 °C and a critical pressure of 5.32 mPa, these are physical properties of the parent compound and not necessarily the optimal reaction conditions. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. catalysis-summit.com This "green chemistry" approach is particularly relevant to the synthesis of biomass-derived chemicals like furans. researchgate.net
A key strategy in green chemistry is the use of renewable feedstocks. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate. researchgate.net Carbohydrates from biomass can be converted into versatile platform molecules like 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF). nih.govmdpi.com These molecules, which already contain the furan ring, serve as excellent starting points for the synthesis of a wide range of 2,5-disubstituted furans. acs.orgrsc.orgfrontiersin.orgresearchgate.netrsc.orgresearchgate.net
The synthesis of this compound from HMF or DFF would likely involve a multi-step process. For example, DFF could undergo a Wittig-type reaction or a Grignard addition with a suitable isobutyl-containing reagent, followed by reduction of the resulting functional groups to yield the desired 3-methylbutyl side chains. HMF, with its aldehyde and alcohol functionalities, offers another versatile starting point. orgsyn.orgrsc.org The conversion of HMF to other valuable chemicals like 2,5-furandimethanol (B16202) (FDM) through hydrogenation is well-established, and similar reductive or functionalization strategies could be envisioned to build the 3-methylbutyl groups. nih.gov
Table 3: Potential Synthetic Intermediates from Biomass
| Feedstock | Key Intermediate | Potential Conversion Route to 2,5-Disubstituted Furans |
|---|---|---|
| Carbohydrates (e.g., Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Oxidation, reduction, etherification, or C-C bond-forming reactions at the aldehyde and hydroxyl groups. researchgate.netnih.govorgsyn.org |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | Selective oxidation of the alcohol group of HMF. acs.orgmdpi.comrsc.orgresearchgate.net |
In addition to using renewable feedstocks, the development of sustainable catalysts is a central goal of green chemistry. This involves moving away from expensive and toxic heavy metals towards more earth-abundant and benign alternatives. frontiersin.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Examples include zeolites and sulfonated graphitic carbon nitride, which can act as solid acid catalysts for the conversion of carbohydrates to furanics. frontiersin.orgnih.gov
Biocatalysis, using whole cells or isolated enzymes, represents another promising green approach. rsc.org For example, microorganisms have been identified that can selectively oxidize HMF to 5-hydroxymethylfuroic acid. rsc.org While a biocatalytic route to this compound has not been reported, the principles of enzyme engineering could potentially be applied to develop a biocatalyst for this transformation. Ionic liquids have also been explored as both catalysts and green reaction media for biomass conversion. nih.gov
Chemical Reactivity and Derivatization of 2,5 Bis 3 Methylbutyl Furan
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring is inherently activated for electrophilic aromatic substitution (EAS) due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring carbons. libretexts.orgnih.gov This makes it significantly more reactive than benzene. nih.gov The presence of two electron-donating alkyl groups further enhances this reactivity.
In 2,5-disubstituted furans, the C2 and C5 positions are blocked. Consequently, electrophilic attack occurs exclusively at the C3 and C4 positions, which are equivalent in a symmetrical molecule like 2,5-Bis(3-methylbutyl)furan. The alkyl groups, being electron-donating, activate the ring and direct incoming electrophiles to these available positions. While the bulky 3-methylbutyl groups might sterically hinder the approach of very large electrophiles, standard EAS reactions proceed readily at the C3/C4 sites.
Common electrophilic aromatic substitution reactions applicable to 2,5-dialkylfurans are summarized in the table below. The data is representative of the general reactivity of this class of compounds.
| Reaction Type | Typical Reagents | Expected Major Product |
| Nitration | Acyl nitrate (B79036) (e.g., Acetyl nitrate) | 3-Nitro-2,5-bis(3-methylbutyl)furan |
| Halogenation | NBS or NCS in CCl₄ | 3-Bromo- or 3-Chloro-2,5-bis(3-methylbutyl)furan |
| Friedel-Crafts Acylation | Acetic anhydride (B1165640), SnCl₄ | 3-Acetyl-2,5-bis(3-methylbutyl)furan youtube.com |
| Sulfonation | SO₃-Pyridine complex | This compound-3-sulfonic acid |
Once a functional group is introduced onto the furan ring at the C3 position, it can be converted into other functionalities using standard synthetic methods. For instance, a nitro group, introduced via nitration, can be readily reduced to a primary amine (3-amino-2,5-bis(3-methylbutyl)furan) using reagents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then serve as a handle for further derivatization, such as diazotization.
Similarly, an acetyl group installed via Friedel-Crafts acylation can undergo a variety of transformations. It can be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction, or oxidized to a carboxylic acid group using strong oxidizing agents, although care must be taken to avoid degradation of the sensitive furan ring.
Reactions Involving the Alkyl Side Chains
The two 3-methylbutyl side chains also present opportunities for chemical modification, primarily through free-radical pathways.
The carbon atoms adjacent to the furan ring (the benzylic-like or allylic-like positions) are the most reactive sites on the alkyl chains for free-radical halogenation. masterorganicchemistry.com Reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would selectively introduce a bromine atom at this position. libretexts.orgorganic-chemistry.orgzbaqchem.com This is known as the Wohl-Ziegler reaction. organic-chemistry.org The resulting halide provides a versatile intermediate for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of functional groups.
The other C-H bonds within the 3-methylbutyl chain are significantly less reactive than the position adjacent to the furan ring and are generally inert to all but the most aggressive reaction conditions. Transformations at these positions are not common and would typically require more complex, multi-step synthetic routes initiated by the functionalization described in section 3.2.1.
Heteroatom Incorporation and Cycloaddition Chemistry
The furan ring can act as a diene in cycloaddition reactions and can also undergo ring-transformation reactions to form other heterocyclic systems.
The [4+2] cycloaddition, or Diels-Alder reaction, is a characteristic reaction of furans. researchgate.net this compound can react with electron-deficient dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form oxabicyclic adducts. wikipedia.org The reaction involves the C2 and C5 carbons of the furan ring acting as the diene. The alkyl substituents can influence the rate and stereoselectivity of this reaction.
Furthermore, the furan ring can be converted into other heterocycles. In a variation of the Paal-Knorr synthesis, heating a 2,5-dialkylfuran with ammonia (B1221849) or a primary amine in the presence of an acid catalyst (like silica (B1680970) or alumina) can yield the corresponding N-substituted pyrrole (B145914). organic-chemistry.orgalfa-chemistry.com This transformation involves the acid-catalyzed ring-opening of the furan to the precursor 1,4-dicarbonyl compound, which then condenses with the amine to form the pyrrole ring.
| Reaction Type | Reagents | Expected Product Type |
| Diels-Alder Cycloaddition | Maleic Anhydride | 7-Oxabicyclo[2.2.1]heptene derivative researchgate.netwikipedia.org |
| Ring Transformation | NH₃ or R-NH₂, acid catalyst | 1-Substituted-2,5-bis(3-methylbutyl)pyrrole organic-chemistry.org |
Furan as a Diene in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. rsc.org The furan ring can act as the diene component in this reaction, although its aromatic character means that the cycloaddition is often reversible and requires specific conditions to proceed efficiently. rsc.orgnih.gov The reactivity of furan derivatives in Diels-Alder reactions is highly sensitive to the substituents on the ring. rsc.org
For this compound, the two electron-donating alkyl groups at the 2 and 5 positions increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. This smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) accelerates the reaction rate. mdpi.com Therefore, this compound is expected to be more reactive in Diels-Alder reactions compared to unsubstituted furan.
However, the steric hindrance from the bulky 3-methylbutyl groups can also play a significant role, potentially impeding the approach of the dienophile and influencing the stereoselectivity of the reaction. Typically, Diels-Alder reactions with 2,5-disubstituted furans, such as 2,5-dimethylfuran (B142691) and 2,5-bis(hydroxymethyl)furan (BHMF), proceed with various dienophiles like maleimides and ethylene (B1197577) to form oxabicyclic adducts. nih.govmdpi.commdpi.com These adducts can then undergo subsequent transformations, such as dehydration, to yield aromatic products. mdpi.com The reaction of 2,5-dimethylfuran with ethylene, for instance, is a key step in the bio-based production of p-xylene. mdpi.com
Table 1: Comparison of Furan Derivatives in Diels-Alder Reactions
| Furan Derivative | Substituent Effect | Reactivity vs. Furan | Typical Dienophiles | Resulting Products |
|---|---|---|---|---|
| Furan | Unsubstituted | Baseline | Maleic anhydride, Alkynes | Oxabicyclic adducts |
| 2,5-Dimethylfuran | Electron-donating, moderate steric hindrance | Increased | Ethylene, Maleimides | p-Xylene (after dehydration), Substituted oxabicycles |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Electron-withdrawing (inductive), provides functional handles | Decreased | N-Phenylmaleimide derivatives | Functionalized oxabicycles |
| This compound | Electron-donating, significant steric hindrance | Increased (electronically) | Electron-deficient alkenes | Substituted oxabicycles |
This table provides a comparative overview based on established principles of furan chemistry.
Synthesis of Fused Heterocyclic Systems
The furan ring serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. nih.gov Various synthetic strategies can be employed, often involving the furan nucleus as a latent diene or as a substrate for cyclization reactions.
One common method involves an intramolecular Diels-Alder reaction, where the furan ring and the dienophile are part of the same molecule. This approach is highly efficient for constructing complex polycyclic structures. For a derivative like this compound, one of the alkyl chains would need to be functionalized with a dienophilic moiety to enable such a reaction.
Another strategy involves intermolecular reactions followed by cyclization. For example, the furan ring can undergo electrophilic substitution, and the resulting product can then be cyclized to form a fused ring system. The enhanced nucleophilicity of the C3 and C4 positions in this compound would facilitate initial electrophilic attack. Subsequent reaction steps could lead to the formation of fused systems like benzofurans or other polyheterocyclic structures. nih.govrsc.org The synthesis of fused heterocyclic compounds is a significant area of research due to their wide range of applications in materials science and medicinal chemistry. airo.co.in
Polymerization and Oligomerization Behavior
Furan-based polymers are gaining considerable attention as sustainable alternatives to petroleum-based plastics. researchgate.netresearchgate.net The furan ring can be incorporated into polymer backbones, leading to materials with unique thermal and mechanical properties. researchgate.net The polymerization behavior of furan derivatives is complex and can proceed through various mechanisms. researchgate.netpharmaguideline.com
Role as a Monomer or Co-monomer in Polymeric Materials (Hypothetical, based on other furan derivatives)
While specific polymerization studies on this compound are not documented, its potential role as a monomer can be hypothesized based on the behavior of other 2,5-disubstituted furans. Furan derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are key bio-based monomers for producing polyesters, polyamides, and polyurethanes. researchgate.netacs.org
The compound this compound, in its current form, is not directly suitable for step-growth polymerization as it lacks the necessary functional groups (e.g., carboxyl, hydroxyl, or amine groups). However, if the terminal carbons of the alkyl chains were functionalized, it could serve as a monomer. For example, conversion of the 3-methylbutyl groups to carboxylic acid or alcohol functionalities would yield a diacid or diol monomer, respectively.
Such a monomer would introduce long, flexible, and branched aliphatic spacers into the polymer backbone. This could lead to polymers with lower glass transition temperatures, increased solubility, and modified crystallinity compared to polymers derived from more rigid monomers like FDCA. The bulky side chains could also impact polymer packing and intermolecular interactions.
Table 2: Hypothetical Polymer Types from Functionalized this compound Derivatives
| Functionalized Monomer | Co-monomer | Polymer Type | Potential Properties |
|---|---|---|---|
| Diacid of this compound | Ethylene glycol | Polyester | Increased flexibility, lower melting point |
| Diol of this compound | Adipic acid | Polyester | Enhanced solubility, amorphous nature |
| Diamine of this compound | Terephthaloyl chloride | Polyamide | Modified thermal stability, good solubility in organic solvents |
This table is a hypothetical projection based on established polymerization principles of furan-based monomers.
Advanced Structural Elucidation and Spectroscopic Analysis
Vibrational Spectroscopy (Infrared and Raman)
Identification of Characteristic Functional Group Vibrations
The infrared (IR) spectrum of 2,5-Bis(3-methylbutyl)furan is expected to exhibit a combination of vibrational modes originating from the furan (B31954) ring and the two 3-methylbutyl side chains. The furan ring itself gives rise to a set of characteristic absorptions. These include C-H stretching vibrations typically appearing just above 3000 cm⁻¹, C=C stretching vibrations in the region of 1600-1500 cm⁻¹, and the characteristic antisymmetric C-O-C stretching of the furan ring, which is a strong band usually found around 1250-1200 cm⁻¹. The substitution pattern at the 2 and 5 positions also influences a strong band related to the ring breathing vibration.
The 3-methylbutyl (isopentyl) side chains contribute strong C-H stretching vibrations from their methyl (CH₃) and methylene (B1212753) (CH₂) groups in the 2960-2850 cm⁻¹ region. Additionally, characteristic C-H bending vibrations for the methyl and methylene groups are expected around 1465 cm⁻¹ and 1370 cm⁻¹, with the latter often showing a doublet for the isopropyl-like terminus of the side chain.
Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Furan Ring | =C-H Stretch | ~3120 | Medium |
| Furan Ring | C=C Stretch | ~1580, ~1500 | Medium-Strong |
| Furan Ring | C-O-C Antisymmetric Stretch | ~1240 | Strong |
| Furan Ring | Ring Breathing | ~1020 | Strong |
| Alkyl Chains | C-H Asymmetric Stretch (CH₃) | ~2955 | Strong |
| Alkyl Chains | C-H Asymmetric Stretch (CH₂) | ~2925 | Strong |
| Alkyl Chains | C-H Symmetric Stretch (CH₃) | ~2870 | Medium |
| Alkyl Chains | C-H Symmetric Stretch (CH₂) | ~2855 | Medium |
| Alkyl Chains | C-H Bending (CH₂, CH₃) | ~1465 | Medium |
| Alkyl Chains | C-H Bending (CH₃) | ~1370 (doublet) | Medium |
Note: The values in this table are representative and based on the analysis of similar 2,5-dialkylfuran compounds.
Conformational Analysis through Vibrational Modes
The 3-methylbutyl side chains of this compound are flexible and can adopt various conformations due to rotation around the C-C single bonds. These different rotational isomers (rotamers) can, in principle, give rise to distinct vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). The complexity of this region would be influenced by the various possible staggered and gauche conformations of the alkyl chains.
Detailed conformational analysis often relies on computational modeling in conjunction with experimental vibrational spectroscopy. libretexts.orgutdallas.edu The relative intensities of specific vibrational modes, such as the C-H rocking and twisting vibrations, can be sensitive to the conformational state of the alkyl chains. However, at room temperature, it is likely that a mixture of conformers exists, leading to broadened spectral bands rather than distinct, sharp peaks for each conformation. Low-temperature spectroscopic studies could potentially resolve these individual conformers.
Electronic Spectroscopy (UV-Vis)
The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within the furan ring's conjugated π-system. Furan itself exhibits strong absorption in the far UV region. The presence of alkyl substituents at the 2 and 5 positions typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted furan. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
The primary electronic transition observed in 2,5-dialkylfurans is a π → π* transition. For this compound, a strong absorption band is expected in the range of 220-240 nm. The extended alkyl chains are not directly part of the chromophore's conjugated system and therefore have a minimal direct effect on the position of the λmax compared to smaller alkyl groups.
Table 2: Expected UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent
| Parameter | Expected Value | Associated Transition |
| λmax | 220-240 nm | π → π* |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | - |
Note: These values are estimations based on data for other 2,5-dialkylfurans.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. In a GC system, the compound would be separated from a mixture based on its boiling point and interactions with the stationary phase of the GC column. Due to its relatively high molecular weight and non-polar nature, a non-polar or medium-polarity column would be suitable, and the compound would have a longer retention time compared to smaller furan derivatives.
The mass spectrometer would then fragment the eluted compound, providing a characteristic mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₂₄O), which is 208.34 g/mol .
The fragmentation pattern is anticipated to be dominated by cleavages within the alkyl side chains, particularly at positions alpha and beta to the furan ring, due to the stability of the resulting carbocations. A prominent fragmentation pathway would be the benzylic-like cleavage (alpha-cleavage) of the C-C bond adjacent to the furan ring, leading to the loss of a C₄H₉ radical and the formation of a stable furfuryl-type cation. Another significant fragmentation would be the loss of an isobutyl group, resulting in a fragment ion. Further fragmentation of the side chains would also occur. libretexts.orgmiamioh.edu
Table 3: Plausible Mass Spectrometry (MS) Fragmentation Pattern for this compound
| m/z | Plausible Fragment Ion | Proposed Fragmentation Pathway |
| 208 | [C₁₄H₂₄O]⁺ | Molecular Ion (M⁺) |
| 151 | [C₁₀H₁₅O]⁺ | M⁺ - C₄H₉ (Loss of a butyl radical) |
| 95 | [C₆H₇O]⁺ | Cleavage of the second alkyl chain from the m/z 151 fragment |
| 81 | [C₅H₅O]⁺ | Furfuryl cation from cleavage at the beta-position of the side chain |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from side-chain fragmentation |
Note: This table presents a hypothetical fragmentation pattern based on established principles of mass spectrometry for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For furan derivatives, particularly those with lower volatility or those present in complex matrices, HPLC offers a robust alternative to gas chromatography. The application of HPLC for the analysis of this compound, while not extensively documented in publicly available literature, can be reliably inferred from established methods for other substituted furans. The methodology generally involves a reverse-phase chromatographic separation coupled with ultraviolet (UV) detection.
A typical HPLC system for the analysis of furan compounds consists of a pump to deliver the mobile phase, an injector, a chromatographic column where the separation occurs, a detector, and a data acquisition system. The separation is based on the differential partitioning of the analyte between the stationary phase (packed in the column) and the mobile phase. For nonpolar compounds like this compound, a reverse-phase setup is most appropriate.
Chromatographic Conditions
The successful separation of this compound from potential impurities or other components in a sample matrix is contingent on the optimization of several key HPLC parameters. These include the choice of the stationary phase, the composition of the mobile phase, the flow rate, and the column temperature. A common approach for the analysis of alkylated furans involves the use of a C18 column, which provides a nonpolar stationary phase suitable for retaining hydrophobic molecules.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to improve peak shape and resolution.
Below is an illustrative table of typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar furan derivatives.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm and 275 nm |
| Injection Volume | 10 µL |
Quantification and Method Validation
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at known concentrations and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve. Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in spiked matrix samples. Precision is assessed by the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
The following table presents hypothetical yet representative method validation data for the HPLC quantification of a furan derivative, illustrating the performance characteristics of a well-established method.
| Parameter | Value |
|---|---|
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Computational and Theoretical Investigations of 2,5 Bis 3 Methylbutyl Furan
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org This approach offers a balance between accuracy and computational cost, making it suitable for molecules of the size of 2,5-Bis(3-methylbutyl)furan. aps.org
A DFT calculation would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters. For this compound, this would involve optimizing the bond lengths and angles of the furan (B31954) ring and the attached alkyl chains. Studies on similar furan derivatives have shown that DFT methods, such as B3LYP, effectively predict molecular structures. mdpi.comnih.gov The planarity of the furan ring is a key feature, and DFT can calculate the degree of this planarity and how the bulky alkyl substituents might influence it. rsc.org
The electronic structure analysis from DFT provides insights into the distribution of electrons, which is crucial for understanding the molecule's reactivity. Properties such as the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP visualizes regions of positive and negative electrostatic potential, identifying sites prone to electrophilic or nucleophilic attack. acadpubl.eu For this molecule, the oxygen atom in the furan ring is expected to be the most electronegative region.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=C (furan) | ~1.37 Å |
| Bond Length | C-O (furan) | ~1.36 Å |
| Bond Length | C-C (ring-chain) | ~1.51 Å |
| Bond Angle | C-O-C (furan) | ~106.5° |
| Bond Angle | O-C=C (furan) | ~110.7° |
| Dihedral Angle | C-C-C-C (alkyl chain) | Variable (see Conformational Analysis) |
| Note: These values are illustrative and based on typical DFT calculations for alkylated furans. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, FMO analysis performed via DFT would reveal that the HOMO is primarily localized on the electron-rich furan ring, indicating that this part of the molecule is the main site of nucleophilic character. mdpi.comresearchgate.net Conversely, the LUMO would likely be distributed over the same ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and reactive. The presence of electron-donating alkyl groups is expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap compared to unsubstituted furan.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the furan ring; indicates nucleophilic sites. |
| LUMO | -0.95 | Primarily localized on the furan ring; indicates electrophilic sites. |
| HOMO-LUMO Gap | 4.90 | Correlates with chemical stability and reactivity. |
| Note: These are representative values derived from DFT calculations on similar molecules. malayajournal.org |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that typically show good agreement with experimental values, especially when appropriate scaling factors are applied. nih.gov For this compound, such calculations would help assign the signals for the protons and carbons of the furan ring and the distinct signals within the 3-methylbutyl chains.
Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration for a molecule. openmopac.net The results are used to predict the frequencies of absorption in infrared (IR) and Raman spectroscopy. q-chem.com Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=C stretching of the furan ring, or bending modes of the alkyl chains. youtube.com These predictions are instrumental in assigning the peaks observed in experimental vibrational spectra. youtube.comresearchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H Stretch (furan ring) | 3120 - 3150 | Stretching of C-H bonds on the aromatic ring. |
| C-H Stretch (alkyl) | 2870 - 2960 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups. |
| C=C Stretch (furan ring) | 1500 - 1610 | Stretching of the carbon-carbon double bonds within the furan ring. |
| C-O-C Stretch (furan ring) | 1020 - 1180 | Asymmetric and symmetric stretching of the ether linkage in the ring. |
| Note: These are typical frequency ranges for the specified functional groups. |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying single molecules in a static state, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions over time. psu.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
Conformational Analysis and Flexibility of Alkyl Chains
The two 3-methylbutyl chains attached to the furan ring are flexible due to rotation around their single bonds. These chains can adopt numerous conformations, and MD simulations are an ideal tool to explore this conformational landscape. nobelprize.orgresearchgate.net
By simulating the molecule over a period of time (typically nanoseconds to microseconds), an MD trajectory is generated that samples a wide range of possible conformations. nih.gov This analysis can identify the most stable (lowest energy) conformations of the alkyl chains, such as extended (all-trans) or more compact (gauche) arrangements. researchgate.net It can also determine the energy barriers to rotation around the C-C bonds, providing insight into the flexibility and conformational dynamics of the side chains. This information is critical for understanding how the molecule might interact with other molecules or surfaces.
Intermolecular Interactions and Aggregation Behavior
MD simulations are particularly powerful for studying how multiple molecules interact with each other in a liquid or solid state. For a relatively nonpolar molecule like this compound, intermolecular interactions would be dominated by van der Waals forces between the bulky alkyl chains.
A simulation box containing many molecules of this compound can be set up to model its bulk behavior. The simulation can reveal tendencies for molecular aggregation and the preferred orientations of molecules relative to one another. For instance, the flat furan rings might exhibit π-stacking interactions, while the alkyl chains would interact through dispersion forces. nih.gov Studies on other furan derivatives have used MD to understand their stability and intermolecular dynamics. youtube.comresearchgate.net This analysis helps in predicting macroscopic properties like viscosity, density, and solubility parameters.
Structure-Reactivity Relationship (SAR) Studies
The field of computational and theoretical chemistry provides powerful tools to investigate the intricate relationship between the structure of a molecule and its chemical reactivity. In the context of 2,5-disubstituted furans, such as this compound, structure-reactivity relationship (SAR) studies are instrumental in predicting and understanding their behavior in chemical reactions. These investigations often focus on how the electronic and steric properties of substituents on the furan ring influence its participation in various transformations.
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical predictions of reaction pathways for furan derivatives often involve computational modeling of cycloaddition reactions, such as the Diels-Alder reaction. acs.orgnih.gov These studies typically employ quantum chemical methods, like density functional theory (DFT), to map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and products, as well as the calculation of activation energies and reaction energies.
For a molecule like this compound, theoretical studies would predict its reactivity as a diene in Diels-Alder reactions. The 3-methylbutyl groups, being electron-donating alkyl groups, are expected to increase the electron density of the furan ring. This enhanced electron density generally leads to a lower activation barrier for reactions with electron-deficient dienophiles, thereby increasing the reaction rate.
Computational models can predict the stereoselectivity of such reactions, determining whether the exo or endo product is favored. For many furan derivatives, the exo adduct is thermodynamically more stable and its formation is often favored. acs.org Theoretical calculations can precisely quantify the energy difference between the exo and endo transition states and final products.
A hypothetical reaction pathway for the Diels-Alder reaction of this compound with maleimide (B117702) could be computationally modeled. The resulting data, as illustrated in the hypothetical table below, would provide insights into the reaction's feasibility and kinetic and thermodynamic favorability.
| Reaction Coordinate | Energy (kcal/mol) |
| Reactants (this compound + Maleimide) | 0.0 |
| Exo Transition State | 19.5 |
| Endo Transition State | 21.0 |
| Exo Cycloadduct | -8.5 |
| Endo Cycloadduct | -7.0 |
This is a hypothetical data table based on trends observed for similar alkyl-substituted furans.
Impact of Substituents on Furan Ring Reactivity
The nature and position of substituents on the furan ring play a crucial role in determining its reactivity. Computational studies have systematically investigated the effect of various substituents on the electronic structure and reactivity of furan. acs.orgnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct and predictable effects.
The 3-methylbutyl groups in this compound are classified as electron-donating alkyl groups. Through inductive effects, they push electron density into the furan ring. This increase in electron density on the diene system enhances its reactivity towards electron-poor dienophiles in Diels-Alder reactions. researchgate.net
Computational analyses, such as frontier molecular orbital (FMO) theory, can quantify the impact of substituents. For furan derivatives with EDGs like the 3-methylbutyl group, the energy of the highest occupied molecular orbital (HOMO) is raised. A higher HOMO energy of the diene corresponds to a smaller energy gap between the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO), leading to a stronger interaction and a lower activation energy for the reaction.
A comparative computational study on the reactivity of various 2,5-disubstituted furans in a Diels-Alder reaction could yield data similar to the hypothetical table below, illustrating the electronic influence of different substituents.
| Substituent at 2,5-positions | HOMO Energy (eV) | Calculated Activation Energy (kcal/mol) |
| -H | -6.4 | 22.1 |
| -CH3 | -6.2 | 20.5 |
| -(CH2)2CH(CH3)2 (3-methylbutyl) | -6.1 | 19.8 |
| -CHO | -7.0 | 25.6 |
| -NO2 | -7.5 | 28.2 |
This is a hypothetical data table based on established principles of substituent effects on furan reactivity.
Applications in Material Science and Sustainable Chemical Technologies
Role as a Bio-Based Building Block for Specialty Chemicals
There is currently no specific information available in the scientific literature regarding the use of 2,5-Bis(3-methylbutyl)furan as a bio-based building block for specialty chemicals.
Precursor in Fine Chemical Synthesis
No documented research details the role of this compound as a precursor in fine chemical synthesis.
Intermediate for Green Solvents or Additives
While other 2,5-dialkylfurans have been investigated as potential green solvents due to their favorable properties, there is no specific research on this compound for this application.
Monomer in Polymer Synthesis
There is no available literature on the use of this compound as a monomer in polymer synthesis.
Potential in Novel Furan-Based Polyesters and Polyamides
Scientific studies on the incorporation of this compound into furan-based polyesters and polyamides have not been published.
Design of Bio-Sourced Polymeric Materials with Tunable Properties
The potential for using this compound to design bio-sourced polymeric materials with tunable properties remains unexplored in the current body of scientific research.
Applications in Analytical Chemistry
No specific applications of this compound in the field of analytical chemistry are documented. Generally, furan (B31954) derivatives can be used as analytical standards for detecting the degradation of cellulosic materials, but there is no information specific to this compound.
Derivatization Reagent in Chromatographic Analysis
Derivatization is a common technique in chromatography to enhance the volatility, detectability, or separation of analytes. This often involves reacting the target molecule with a derivatizing agent to create a derivative with more favorable properties for analysis.
A comprehensive search of scientific databases and chemical literature reveals no specific instances of this compound being utilized as a derivatization reagent for chromatographic analysis. The research in this area tends to focus on more reactive or commercially available furan derivatives. The relatively complex structure and potential steric hindrance from the two 3-methylbutyl side chains might limit its reactivity and suitability as a derivatization agent compared to smaller, more functionalized molecules.
Standards for Environmental or Food Analysis
Analytical standards are highly pure substances used as a reference in the qualitative and quantitative analysis of samples. They are crucial for the accurate identification and measurement of compounds in various matrices, including environmental and food samples.
There is no evidence to suggest that this compound is commercially available or used as a standard for environmental or food analysis. The focus of analytical method development and standardization for furan compounds in these fields has been on furan itself and its more common, lower molecular weight alkylated derivatives, such as methylfurans and dimethylfurans. These compounds are known process contaminants formed during the thermal treatment of food and are therefore of significant interest to regulatory bodies and food safety researchers. The presence and toxicological relevance of this compound in environmental or food samples have not been established, which would be a prerequisite for its development and use as an analytical standard.
Biological Interactions and Mechanistic Investigations Non Clinical Focus
Antimicrobial Activity Mechanisms
Scientific investigation into the specific antimicrobial mechanisms of 2,5-Bis(3-methylbutyl)furan is an emerging field. While direct studies on this particular compound are limited, research on analogous furan (B31954) derivatives provides a foundational understanding of potential mechanisms. Furan compounds, a class of heterocyclic organic molecules, have demonstrated a range of antimicrobial activities. nih.gov The lipophilic nature of alkylated furans, such as this compound, may facilitate their interaction with and disruption of microbial cell membranes. plos.org
There is a notable lack of specific research in the currently available scientific literature investigating the direct bacterial growth inhibition mechanisms of this compound against specific bacterial strains. However, studies on other alkylated furan derivatives have shown significant antibacterial activity. For instance, two new alkylated furan derivatives isolated from the endophytic fungus Emericella sp. XL029 exhibited inhibitory activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 to 50 μg/mL. nih.govtandfonline.com The proposed mechanism for some furan derivatives involves the inhibition of essential cellular processes, such as cell wall or protein synthesis. mdpi.com The presence of alkyl chains can influence the compound's ability to penetrate the bacterial cell wall and membrane, a critical step for exerting its antibacterial effect.
Table 1: Potential Bacterial Strains for Future Investigation of this compound's Activity
| Gram-positive Bacteria | Gram-negative Bacteria |
|---|---|
| Staphylococcus aureus | Escherichia coli |
| Bacillus subtilis | Pseudomonas aeruginosa |
Potential antifungal modes of action for furan compounds could involve the disruption of fungal cell membrane integrity, inhibition of ergosterol (B1671047) synthesis (a key component of the fungal cell membrane), or interference with essential enzymatic pathways. nih.gov The lipophilic side chains of this compound would likely enhance its ability to intercalate into the fungal cell membrane, potentially leading to increased permeability and cell death.
There is currently no specific research available that details the impact of this compound on microbial metabolisms, particularly within the context of food fermentation. The formation of various furan and alkylfuran compounds has been observed in heat-processed foods, but their subsequent effects on microbial activity during fermentation are not well-documented. d-nb.info Understanding how such compounds might influence the growth and metabolic output of starter cultures (e.g., lactic acid bacteria and yeasts) in fermented foods is an area that warrants future investigation.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of furan derivatives has been a subject of scientific inquiry. The furan ring itself can participate in electron and hydrogen atom transfer reactions, which are key to neutralizing free radicals. researchgate.netiaea.org The nature and position of substituents on the furan ring play a crucial role in modulating this antioxidant activity. researchgate.net
Specific data from in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) for this compound are not available in the peer-reviewed scientific literature. These assays are commonly used to evaluate the radical scavenging and reducing capacities of compounds.
For furan derivatives in general, studies have shown that electron-donating substituents can enhance antioxidant activity. iaea.org While the alkyl groups in this compound are generally considered weakly electron-donating, their impact on the antioxidant capacity of the furan ring has not been empirically determined.
Table 2: Overview of Common In Vitro Antioxidant Assays
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Decrease in absorbance at a specific wavelength, often expressed as IC50 value. |
| ABTS | Involves the reduction of the ABTS radical cation by an antioxidant, leading to a loss of color. | Decrease in absorbance, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). |
| FRAP | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in a colored product. | Increase in absorbance, directly proportional to the reducing power of the sample. |
Research specifically investigating the cellular antioxidant mechanisms of this compound in non-human cell lines is currently absent from the scientific literature. Such studies are crucial to understand if the compound can protect cells from oxidative stress-induced damage. The lipophilic nature of this compound suggests it may readily associate with cellular membranes, potentially protecting them from lipid peroxidation. researchgate.netmdpi.com
Studies on other furan derivatives have indicated that they can mitigate oxidative stress in cellular models. For instance, furan has been shown to induce oxidative stress at high concentrations in mouse Sertoli cells, highlighting the importance of understanding the dose-dependent effects of such compounds. nih.gov Future research on this compound could involve exposing non-human cell lines to oxidative stressors in the presence and absence of the compound and measuring markers of oxidative damage and the activity of endogenous antioxidant enzymes.
Enzymatic Biotransformations and Metabolic Fate (Non-Human)
While direct enzymatic and metabolic studies on this compound are not extensively documented in publicly available research, its metabolic fate can be inferred from the well-established biotransformation pathways of structurally related furan derivatives and compounds with alkyl side chains. The metabolism of such compounds is primarily governed by two major phenomena: oxidation of the alkyl side chains and modification or cleavage of the furan ring.
In animal models, the liver is the primary site of metabolism for xenobiotics, including furan derivatives. The key enzymes involved are the cytochrome P450 (CYP) monooxygenases located in hepatocytes. nih.gov These enzymes are known to catalyze a wide array of oxidative reactions. For a compound like this compound, the isoamyl (3-methylbutyl) side chains would be susceptible to oxidation by CYP enzymes. youtube.com The mechanism typically involves the abstraction of a hydrogen atom from the alkyl chain, followed by an oxygen rebound step, leading to the formation of a hydroxylated intermediate. youtube.comwashington.edu Specifically, CYP enzymes preferentially oxidize tertiary carbon-hydrogen bonds due to the greater stability of the resulting radical intermediate. youtube.com Therefore, the tertiary carbon at position 3 of the isoamyl group is a likely site for initial hydroxylation.
In addition to side-chain oxidation, the furan ring itself can be a target for enzymatic action. Studies on simpler furans, such as 2-methylfuran, have shown that CYP enzymes, particularly CYP2E1, can metabolize the furan moiety to form reactive intermediates. nih.gov
Microbial systems also possess a diverse array of enzymes capable of transforming furan compounds. Various bacteria, yeast, and fungi have been utilized for the biotransformation of furan derivatives, often involving oxidoreductases. nih.gov For instance, certain microbial strains can hydroxylate alkyl chains or oxidize functional groups attached to the furan ring. While specific microbial transformations of this compound have not been detailed, the broad substrate specificity of many microbial enzymes suggests that they could modify the isoamyl side chains through hydroxylation or further oxidation.
The enzymatic interactions described above would lead to the formation of several predictable metabolites.
Side-Chain Oxidation Products: The initial hydroxylation of the isoamyl side chains by cytochrome P450 enzymes would produce primary, secondary, and tertiary alcohols. youtube.commdpi.com Given the preference for oxidation at the tertiary carbon, a major initial metabolite would likely be a hydroxylated derivative at the C-3 position of one or both isoamyl groups. These initial alcohol metabolites can undergo further oxidation by alcohol and aldehyde dehydrogenases to form corresponding aldehydes, ketones, and ultimately carboxylic acids.
Furan Ring-Opening Products: A more destructive metabolic pathway involves the oxidation of the furan ring itself. This process, also mediated by CYPs, can lead to the formation of reactive, unsaturated dicarbonyl compounds. For example, the metabolism of furan proceeds via an epoxide intermediate that rearranges to form cis-2-butene-1,4-dial, a reactive dialdehyde. This highly electrophilic metabolite can then form adducts with cellular nucleophiles such as glutathione (B108866) and amino acid residues in proteins. While the bulky alkyl groups in this compound might sterically hinder the enzymatic attack on the furan ring, this pathway remains a possibility.
The table below summarizes the potential biotransformation reactions and the resulting classes of metabolites.
| Metabolic Pathway | Enzyme System | Initial Metabolite(s) | Subsequent Metabolite(s) |
| Side-Chain Hydroxylation | Cytochrome P450 (CYP) Monooxygenases | Mono- or di-hydroxylated alkyl chains | Aldehydes, Ketones, Carboxylic acids |
| Furan Ring Oxidation | Cytochrome P450 (CYP) Monooxygenases | Epoxide intermediate | Unsaturated dicarbonyls (ring-opening) |
Biological Function of Related Natural Furan Derivatives (Contextual)
The biological functions of this compound are not established, but context can be drawn from a diverse group of naturally occurring furanoids. A prominent example is the class of furan fatty acids (FuFAs) , which are found in plants, algae, fish, and microorganisms. nih.govnih.gov These molecules, which feature a furan ring substituted with an alkyl group and a carboxylic acid chain, are recognized for their potent antioxidant and radical scavenging properties. pnas.orgwikipedia.orgresearchgate.net They are believed to protect cellular membranes from oxidative damage by trapping hydroxyl and peroxyl radicals. nih.govmdpi.com This function is critical in organisms exposed to high levels of reactive oxygen species, such as photosynthetic algae. wikipedia.org
Other furan-containing natural products exhibit a wide range of biological activities. Furanones produced by seaweeds can interfere with bacterial quorum sensing, a form of cell-to-cell communication, thereby preventing bacterial colonization. Some furanoids act as pheromones, while others contribute to the flavor and aroma of foods. This functional diversity highlights the versatility of the furan scaffold in mediating biological interactions.
Nature has evolved multiple strategies for constructing the furan ring. The biosynthesis of furan fatty acids in bacteria provides a well-studied example. nih.govnih.gov This pathway does not build the furan ring as a separate precursor but rather forms it on a pre-existing fatty acid chain.
The key steps in the bacterial biosynthesis of a monomethylated FuFA in Rhodobacter sphaeroides are:
Methylation: An S-adenosylmethionine (SAM)-dependent methylase (UfaM) adds a methyl group to a cis-unsaturated fatty acid (like vaccenic acid) that is already part of a phospholipid. nih.govpnas.org
Desaturation: A desaturase (UfaD) introduces a second double bond, creating a conjugated diene system. nih.gov
Cyclization and Oxygen Insertion: An oxygenase (UfaO) utilizes molecular oxygen (O₂) to catalyze the cyclization of the methylated diene intermediate, forming the furan ring. nih.govnih.gov
An alternative pathway proposed in algae involves the lipoxygenase-catalyzed oxidation of a polyunsaturated fatty acid to form a hydroperoxy intermediate, which then undergoes rearrangement and cyclization to form the furan ring. nih.govosti.gov These pathways demonstrate that furan ring systems in natural products are often derived from the oxidative cyclization of lipid precursors.
Environmental Fate and Transformations
Degradation Pathways in Environmental Matrices (e.g., soil, water)
The degradation of 2,5-Bis(3-methylbutyl)furan in soil and water is expected to occur through both biological and non-biological processes. The persistence and transformation of the molecule will depend on various factors including microbial populations, sunlight exposure, and the chemical composition of the surrounding matrix.
While specific enzymatic pathways for the degradation of this compound have not been elucidated, the microbial metabolism of other furanic compounds provides a likely model. The degradation of furans by microorganisms, predominantly Gram-negative aerobic bacteria, is a recognized phenomenon. nih.gov The initial steps in the breakdown of substituted furans often involve the oxidation of the alkyl side chains.
For this compound, it is hypothesized that aerobic microorganisms would initiate degradation by hydroxylating the terminal or sub-terminal carbons of the 3-methylbutyl groups. This process would be followed by further oxidation to form carboxylic acids. Subsequent degradation would likely proceed via cleavage of the furan (B31954) ring, a common strategy in the microbial metabolism of furanic compounds. nih.gov The degradation of furfural (B47365), for instance, proceeds through 2-furoic acid to 2-oxoglutarate, indicating a complete breakdown of the heterocyclic ring. nih.gov
Table 1: Postulated Biotic Degradation Steps for this compound
| Step | Transformation | Potential Intermediate Compounds |
|---|---|---|
| 1 | Side Chain Oxidation | (5-(3-methylbutyl)-furan-2-yl)methanol derivatives |
| 2 | Further Oxidation | 5-(3-methylbutyl)-furan-2-carboxylic acid derivatives |
| 3 | Furan Ring Cleavage | Various aliphatic dicarboxylic acids |
This table is illustrative and based on known degradation pathways of other furanic compounds.
Abiotic degradation processes, particularly photodegradation, are expected to be significant in the environmental fate of this compound, especially in surface waters and the atmosphere. Furan and its derivatives are known to be reactive volatile organic compounds (VOCs) that can be degraded by atmospheric oxidants. acs.org
In the atmosphere, the primary degradation pathway for furan compounds is through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.orguniv-littoral.fr These reactions typically involve the addition of the radical to the furan ring, leading to the formation of ring-opening products such as unsaturated 1,4-dicarbonyl compounds. researchgate.net For this compound, this would result in the formation of complex dicarbonyl compounds derived from its alkyl-substituted structure.
In aqueous environments, direct photolysis by sunlight can occur, although the rate is dependent on the absorption of light by the furan ring. researchgate.net Indirect photolysis, mediated by photosensitizing substances like dissolved organic matter, can also contribute to degradation. researchgate.net These processes generate reactive oxygen species that can attack the furan ring and its alkyl substituents.
Presence and Transformation in Bio-Based Systems
Furanic compounds are known to be present in various bio-based systems, either as natural products or as byproducts of biomass processing.
While direct evidence for the emission of this compound from biological sources is not available, various microorganisms are known to produce a wide array of volatile organic compounds (MVOCs), including alkylfurans. diva-portal.org These compounds can play roles in intercellular communication and interactions with other organisms, such as plants. psu.eduresearchgate.net It is plausible that specific microbial metabolic pathways could lead to the formation of this compound or similar long-chain alkylfurans. Additionally, alkylfurans like 2-pentylfuran (B1212448) have been identified as volatile compounds released during the degradation of biological materials, such as blood. mdpi.com
Table 2: Examples of Alkylfurans Identified from Biological or Degradative Sources
| Compound | Source |
|---|---|
| 2-Pentylfuran | Degraded blood mdpi.com |
| 3-Methylfuran | Microbial emissions diva-portal.org |
This table provides examples of related compounds and does not confirm the natural occurrence of this compound.
Furan derivatives are key intermediates in the conversion of lignocellulosic biomass into biofuels and chemicals. mdpi.com Compounds such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are formed from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively. researchgate.netnrel.gov These platform chemicals can then be upgraded to a variety of value-added products, including furan-based fuels and polymers.
While this compound is not a primary product of biomass dehydration, substituted furans are central to processes that aim to produce hydrocarbon fuels. nih.gov For example, 2,5-dimethylfuran (B142691) is produced from HMF and is considered a promising biofuel. mdpi.com The synthesis of longer-chain alkylfurans is an area of active research for the production of diesel and jet fuel blendstocks. It is conceivable that this compound could be a target molecule or a byproduct in biorefinery processes aimed at producing high-carbon number fuels from biomass-derived intermediates.
Future Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Systems
Future research will undoubtedly focus on developing efficient, sustainable, and economically viable methods for the synthesis of 2,5-Bis(3-methylbutyl)furan. While classical methods for creating 2,5-disubstituted furans exist, there is a significant opportunity to innovate.
Key research objectives in this area will include:
Bio-based Synthesis Routes: Investigating the direct conversion of biomass-derived platform chemicals. This could involve the catalytic upgrading of furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) with isoamyl alcohol or related precursors.
Heterogeneous Catalysis: The development of robust, reusable solid acid or metal-supported catalysts could offer significant advantages over homogeneous catalysts, such as simplified product purification and reduced waste generation. Research into novel catalytic systems, including metal-organic frameworks and zeolites, may lead to higher yields and selectivity under milder reaction conditions.
Flow Chemistry: Continuous flow synthesis methods could be explored to enable safer, more scalable, and efficient production of this compound compared to traditional batch processes.
| Catalyst Type | Precursor(s) | Potential Advantages | Research Focus |
| Zeolite-based | Furfural, Isoamyl Alcohol | High selectivity, thermal stability | Pore size tuning, active site modification |
| Metal-Organic Framework (MOF) | HMF, Isoamyl Precursors | High surface area, tunable functionality | Lewis/Brønsted acidity optimization |
| Supported Metal Nanoparticles | Biomass-derived diols | High activity, potential for cascade reactions | Bimetallic systems, support effects |
Design and Synthesis of New Functionalized Derivatives
The synthesis of this compound would be a gateway to a host of novel functionalized derivatives with tailored properties. The isoamyl side chains and the furan (B31954) ring itself offer multiple sites for chemical modification.
Future synthetic efforts could be directed towards:
Side-Chain Functionalization: Introducing functional groups such as hydroxyl, amino, or carboxylic acid moieties onto the alkyl chains. This could be achieved through selective oxidation or halogenation followed by nucleophilic substitution. Such derivatives could serve as monomers for polyesters, polyamides, or polyurethanes. rsc.org
Ring Modification: While challenging, selective reactions on the furan ring, such as electrophilic substitution or cycloaddition, could lead to compounds with unique electronic or biological properties.
Polymerization: Utilizing functionalized derivatives of this compound as monomers for the creation of new bio-based polymers. The long, branched alkyl chains could impart desirable properties such as increased solubility and lower crystallinity in the resulting polymers.
Advanced Characterization Techniques for Complex Molecular Systems
A thorough understanding of the structure-property relationships of this compound and its derivatives will require the application of a suite of advanced characterization techniques.
Future research in this area should involve:
Spectroscopic and Chromatographic Analysis: Comprehensive analysis of synthesized compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC and HMBC), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm their molecular structures. nih.govmdpi.com
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be crucial to determine the thermal stability, melting point, boiling point, and glass transition temperature of the compound and its polymeric derivatives. ntu.edu.sg This data is vital for assessing their suitability for various material applications.
Morphological and Mechanical Characterization: For polymeric materials derived from this furan, techniques like Scanning Electron Microscopy (SEM) and Universal Testing Machines (UTM) will be necessary to evaluate their surface morphology and mechanical properties (e.g., tensile strength, modulus). nih.govnih.gov
| Technique | Property to be Measured | Importance for Research |
| 2D NMR Spectroscopy | Detailed molecular structure, connectivity | Unambiguous structural elucidation of novel derivatives |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Defines the processing window for material applications |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature | Understanding the physical state and phase behavior |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution of polymers | Correlating polymer chain length with material properties |
Broader Applications in Sustainable Materials and Chemical Engineering
The unique structure of this compound, combining a polar furan core with nonpolar, branched alkyl chains, suggests a range of potential applications in sustainable materials and chemical engineering.
Future research should explore its potential as a:
Biofuel Additive: The long alkyl chains suggest that it may have properties suitable for use as a biofuel or as a blend component to improve the properties of existing biofuels. Research would focus on its combustion properties, energy density, and compatibility with conventional fuels.
Green Solvent: Its amphiphilic nature could make it a candidate for a novel, bio-based solvent with unique solubility characteristics.
Monomer for High-Performance Polymers: As a building block for polymers, the branched side chains could disrupt polymer chain packing, leading to materials with lower melting points and increased flexibility, which are desirable for applications such as biodegradable plastics and elastomers. sarchemlabs.com
Plasticizer: Its molecular structure is reminiscent of some commercial plasticizers. Future studies could evaluate its efficacy and compatibility as a bio-based plasticizer for polymers like PVC, potentially replacing phthalate-based compounds.
Deeper Mechanistic Understanding of Biological Interactions and Environmental Fate
As with any novel chemical intended for broader application, a thorough investigation of its biological interactions and environmental fate is crucial. This is particularly important for bio-based chemicals that could be produced in large volumes.
Key areas for future investigation include:
Toxicological Studies: In vitro and in vivo studies will be necessary to assess the cytotoxicity and potential endocrine-disrupting effects of this compound and its primary degradation products.
Biodegradability: Research into its susceptibility to microbial degradation is essential to determine its environmental persistence. Understanding the metabolic pathways involved in its breakdown will be a key objective.
Q & A
Q. What synthetic routes are available for 2,5-bis(3-methylbutyl)furan, and how do reaction conditions influence yield?
The synthesis of branched alkyl-substituted furans like this compound typically involves catalytic hydrogenation or alkylation of furan precursors. For example, bio-derived furans such as 5-hydroxymethylfurfural (HMF) can be functionalized via hydroalkylation using transition-metal catalysts (e.g., Ru, Pd) under controlled hydrogen pressure . Key parameters include temperature (80–120°C), solvent polarity (e.g., aqueous vs. organic media), and catalyst loading (1–5 mol%), which directly impact selectivity and yield. Side reactions like over-hydrogenation or dimerization must be minimized by optimizing these conditions .
Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from structurally similar furans?
- ¹H NMR : The compound’s symmetry (C₂ axis through the furan ring) produces two distinct signals: (i) a singlet for the furan protons and (ii) multiplets for the 3-methylbutyl substituents. Integration ratios confirm the substitution pattern.
- ¹³C NMR : The furan carbons resonate at δ ~150 ppm, while methyl and methylene carbons in the alkyl chains appear at δ 20–40 ppm.
- FTIR : Stretching vibrations for the furan ring (C–O–C at ~1250 cm⁻¹) and alkyl C–H bonds (~2800–3000 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. What catalytic systems are effective for selective alkylation of furan derivatives to produce this compound?
Heterogeneous catalysts like Ru/C or Pd/Al₂O₃ show high selectivity for alkylation without ring hydrogenation. For instance, Ru nanoparticles (2–5 nm) on mesoporous silica facilitate C–C coupling between furan and 3-methyl-1-butene under mild H₂ pressure (2–5 bar). Bimetallic catalysts (e.g., Ru-Co) further enhance activity by modulating electron density at the metal surface . Recent studies suggest ionic liquids (e.g., [BMIM][BF₄]) as solvents to stabilize intermediates and reduce side reactions .
Q. How do solvent polarity and pH affect the stability of this compound in catalytic reactions?
In aqueous media, the compound undergoes hydrolysis at elevated temperatures (>80°C) or under acidic/alkaline conditions, forming degradation products like levulinic acid derivatives. Nonpolar solvents (e.g., toluene, hexane) improve stability by shielding the furan ring from nucleophilic attack. Buffered systems (pH 6–8) are optimal for reactions requiring water as a co-solvent .
Q. What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis?
- Kinetic control : Short reaction times (<4 hours) and low temperatures (<100°C) limit oligomerization.
- Catalyst design : Acidic supports (e.g., sulfonated carbon) suppress unwanted coupling by protonating reactive intermediates.
- In-situ product removal : Continuous-flow reactors with membrane separation reduce residence time of reactive species .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel catalytic systems?
Density Functional Theory (DFT) calculates activation energies for key steps like H₂ dissociation on catalyst surfaces or transition states in alkylation pathways. Molecular Dynamics (MD) simulations reveal solvent effects on intermediate stability. For example, simulations of Ru-catalyzed reactions in ionic liquids show enhanced stabilization of carbocation intermediates, aligning with experimental yield improvements .
Methodological Challenges and Solutions
3.1 Addressing discrepancies in reported catalytic efficiencies for furan alkylation
Contradictions in literature data often arise from variations in catalyst pretreatment or substrate purity. Standardization protocols include:
- Catalyst activation : Pre-reduction in H₂ flow (300°C, 2 hours) ensures consistent metal dispersion.
- Substrate purification : Distillation or column chromatography removes inhibitors (e.g., residual acids from bio-based precursors) .
3.2 Designing scalable purification methods for this compound
High-vacuum distillation (150–200°C, 0.1 mbar) effectively isolates the product from oligomers. Alternatively, silica gel chromatography with hexane/ethyl acetate (9:1) achieves >95% purity. Recent advances in simulated moving bed (SMB) chromatography enable continuous, industrial-scale purification .
Emerging Applications and Research Directions
Q. Can this compound serve as a monomer for bio-based polymers?
The compound’s bifunctional structure enables polymerization via esterification or urethane formation. For example, copolymerization with FDCA (2,5-furandicarboxylic acid) produces polyesters with tunable thermal properties (Tg = 60–120°C). Challenges include improving mechanical strength through crosslinking or blending with synthetic polymers .
Q. What toxicological assessments are needed for academic handling of this compound?
While specific data are limited, analogous furans (e.g., 2,5-dimethylfuran) show moderate inhalation toxicity (LC₅₀ > 2 mg/L in rodents). Recommended precautions:
- Use fume hoods for synthesis and handling.
- Conduct Ames tests to assess mutagenic potential.
- Monitor occupational exposure limits (proposed TWA: 5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
